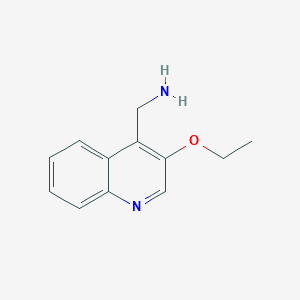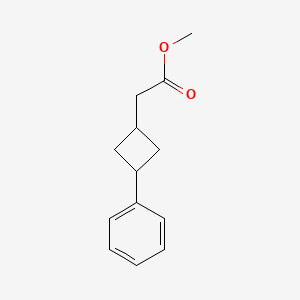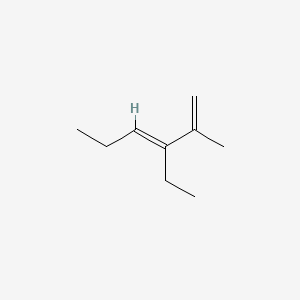
3-Ethyl-2-methyl-1,3-hexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methyl-1,3-hexadiene is an organic compound with the molecular formula C₉H₁₆ and a molecular weight of 124.2233 g/mol It is a diene, meaning it contains two double bonds, which are conjugated in this case
Preparation Methods
The synthesis of 3-Ethyl-2-methyl-1,3-hexadiene can be achieved through several methods. One common approach involves the alkylation of 1,3-hexadiene with ethyl and methyl groups under controlled conditions . Industrial production methods may involve catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
3-Ethyl-2-methyl-1,3-hexadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives using reagents like peracids.
Reduction: Hydrogenation of the double bonds can lead to the formation of saturated hydrocarbons.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for substitution, and peracids for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethyl-2-methyl-1,3-hexadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methyl-1,3-hexadiene in chemical reactions involves the interaction of its double bonds with various reagents. The conjugated diene system allows for reactions such as Diels-Alder cycloadditions, where the compound acts as a diene in the formation of cyclic adducts . The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
3-Ethyl-2-methyl-1,3-hexadiene can be compared with other similar compounds, such as:
1,3-Hexadiene: Lacks the ethyl and methyl substituents, leading to different reactivity and applications.
2-Methyl-1,3-butadiene:
3-Ethyl-1,3-pentadiene: Similar in structure but with a different carbon chain length, influencing its properties and uses.
Properties
CAS No. |
61142-36-7 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
(3E)-3-ethyl-2-methylhexa-1,3-diene |
InChI |
InChI=1S/C9H16/c1-5-7-9(6-2)8(3)4/h7H,3,5-6H2,1-2,4H3/b9-7+ |
InChI Key |
ICVZMTIGTXBIHI-VQHVLOKHSA-N |
Isomeric SMILES |
CC/C=C(\CC)/C(=C)C |
Canonical SMILES |
CCC=C(CC)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13344240.png)
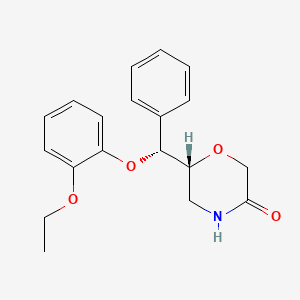
![5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one](/img/structure/B13344257.png)
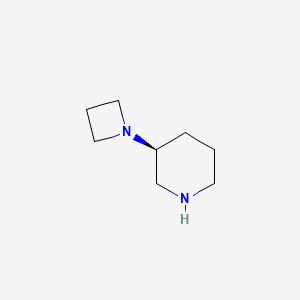
![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13344266.png)
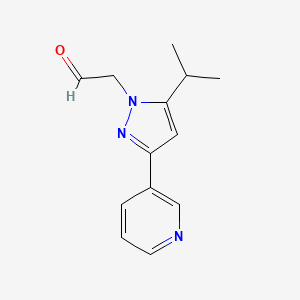
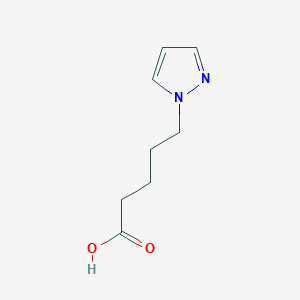
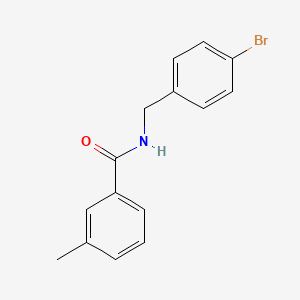
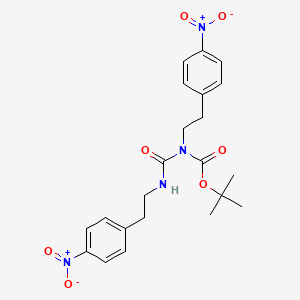
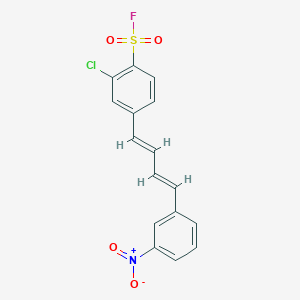
![2,7-Dibromo[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13344296.png)
![3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13344299.png)
